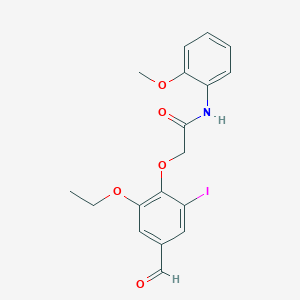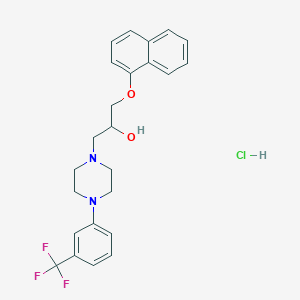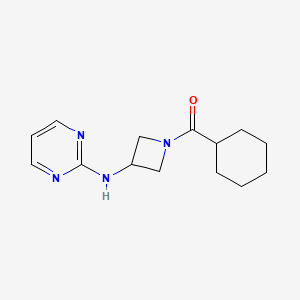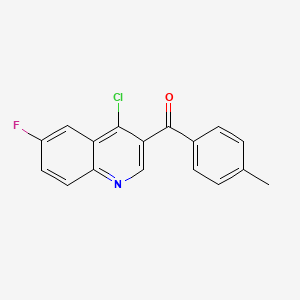
(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound similar to (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone for potential use as a PET imaging agent in Parkinson's disease research. Their study focused on developing new tracers for imaging the LRRK2 enzyme, which is significant in Parkinson's disease pathophysiology (Wang, Gao, Xu, & Zheng, 2017).
Fluorophore Development for Biomedical Analysis : Hirano et al. (2004) explored the use of a novel fluorophore, 6-methoxy-4-quinolone, for biomedical analysis. This compound exhibits strong fluorescence and stability, making it useful in a range of analytical applications, including fluorescent labeling reagents (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Novel Antibacterial Agents : Kuramoto et al. (2003) studied the antibacterial activity of a compound structurally related to this compound. They found it to have potent antibacterial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Antitumor Activity : Tang and Fu (2018) synthesized a compound related to this compound and tested its antitumor activity. Their research showed significant inhibition of cancer cell line proliferation, indicating potential applications in cancer treatment (Tang & Fu, 2018).
Crystal Structure Analysis : Lakshminarayana et al. (2009) conducted a study on the crystal and molecular structure of a compound similar to this compound, emphasizing its structural characteristics and potential applications in material science (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
Eigenschaften
IUPAC Name |
(4-chloro-6-fluoroquinolin-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO/c1-10-2-4-11(5-3-10)17(21)14-9-20-15-7-6-12(19)8-13(15)16(14)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYFDRRMGIUWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2809159.png)
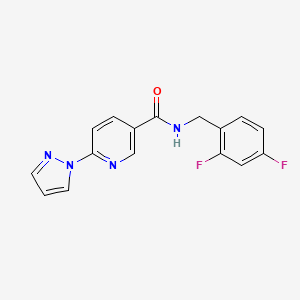
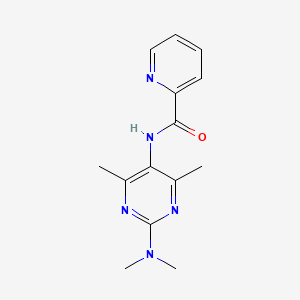

![3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B2809163.png)
![N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2809164.png)
![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)
